Cas no 1421332-66-2 ((3R)-3-azidooxolane)
(3R)-3-azidooxolane Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-azidooxolane - 95%
- (3R)-3-azidooxolane
-
- MDL: MFCD24457402
- Inchi: 1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1
- InChI Key: AHFRAHLUYUUOBA-SCSAIBSYSA-N
- SMILES: N([C@H]1COCC1)=[N+]=[N-]
(3R)-3-azidooxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7260-100 MG |
(3R)-3-azidooxolane |
1421332-66-2 | 95% | 100MG |
¥ 1,498.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7260-250 MG |
(3R)-3-azidooxolane |
1421332-66-2 | 95% | 250MG |
¥ 2,395.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7260-500 MG |
(3R)-3-azidooxolane |
1421332-66-2 | 95% | 500MG |
¥ 3,993.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7260-1 G |
(3R)-3-azidooxolane |
1421332-66-2 | 95% | 1g |
¥ 5,986.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7260-5 G |
(3R)-3-azidooxolane |
1421332-66-2 | 95% | 5g |
¥ 17,958.00 | 2022-10-13 | |
| Chemenu | CM388483-250mg |
(3R)-3-azidooxolane |
1421332-66-2 | 95%+ | 250mg |
$537 | 2023-02-18 | |
| Chemenu | CM388483-500mg |
(3R)-3-azidooxolane |
1421332-66-2 | 95%+ | 500mg |
$715 | 2023-02-18 | |
| Chemenu | CM388483-1g |
(3R)-3-azidooxolane |
1421332-66-2 | 95%+ | 1g |
$893 | 2023-02-18 | |
| Chemenu | CM388483-5g |
(3R)-3-azidooxolane |
1421332-66-2 | 95%+ | 5g |
$2620 | 2023-02-18 | |
| Chemenu | CM388483-10g |
(3R)-3-azidooxolane |
1421332-66-2 | 95%+ | 10g |
$3886 | 2023-02-18 |
(3R)-3-azidooxolane Suppliers
(3R)-3-azidooxolane Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on (3R)-3-azidooxolane
Comprehensive Overview of (3R)-3-azidooxolane (CAS No. 1421332-66-2): Properties, Applications, and Research Insights
The compound (3R)-3-azidooxolane, identified by its CAS number 1421332-66-2, is a chiral azide-functionalized heterocyclic molecule that has garnered significant attention in synthetic chemistry and pharmaceutical research. Its unique structural features, including the oxolane (tetrahydrofuran) ring and the strategically positioned azido group, make it a versatile intermediate for click chemistry applications, drug discovery, and material science. This article delves into its molecular characteristics, synthetic utility, and emerging trends aligned with current scientific interests.
One of the most searched questions in AI-driven chemistry platforms revolves around the stereoselective synthesis of chiral azides, where (3R)-3-azidooxolane serves as a prime example. Researchers frequently explore its role in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. The compound’s R-configuration at the 3-position ensures compatibility with enantioselective transformations, addressing the growing demand for chiral building blocks in asymmetric synthesis.
From an SEO perspective, terms like “azidooxolane derivatives”, “CAS 1421332-66-2 solubility”, and “click chemistry reagents” are highly relevant. Recent publications highlight its use in proteomics for labeling biomolecules, leveraging its water-stable azide group. Moreover, the rise of machine learning in chemical prediction has spurred interest in its physicochemical properties, such as logP and hydrogen bonding capacity, which are critical for ADMET profiling in drug design.
Environmental and safety considerations are also trending topics. While (3R)-3-azidooxolane is not classified as hazardous under major regulatory frameworks, its handling requires standard precautions for organic azides. Researchers often query “azide stability under ambient conditions”—a concern addressed by studies confirming its robustness in inert atmospheres. This aligns with the broader industry shift toward green chemistry, where the compound’s potential for catalytic recycling is under investigation.
In material science, 1421332-66-2 is explored for polymer functionalization, particularly in designing stimuli-responsive hydrogels. Its azide group enables modular conjugation with alkyne-modified polymers, a strategy popularized by 3D bioprinting advancements. Such applications resonate with searches for “biocompatible crosslinkers” and “functionalized THF derivatives”, reflecting interdisciplinary demand.
Future directions for (3R)-3-azidooxolane research may focus on continuous flow synthesis to enhance scalability, a topic frequently discussed in process chemistry forums. Additionally, its integration into DNA-encoded libraries (DELs) for high-throughput screening aligns with the pharmaceutical industry’s push for accelerated drug discovery. These trends ensure sustained relevance in both academic and industrial settings.
1421332-66-2 ((3R)-3-azidooxolane) Related Products
- 120811-31-6(2H-Pyran, 3-azidotetrahydro-)
- 145104-19-4(Furan, 3-azido-2-ethyltetrahydro-, cis- (9CI))
- 144870-95-1(3-Furanol, 4-azidotetrahydro-)
- 851304-07-9(1-Propanol, 2-amino-3-[[(3R)-3-azidodecyl]oxy]-, (2S)-)
- 602306-76-3(PROPANE, 2-AZIDO-1-ETHOXY-)
- 602306-77-4(Propane, 2-azido-1-propoxy-)
- 2043647-89-6(Butane, 2,3-diazido-1,4-dibutoxy-, (2S,3S)-)
- 183184-50-1(3-Furanol, 4-azidotetrahydro-, (3R,4S)-)
- 137279-44-8(Furan, 3,4-diazidotetrahydro-, cis-)
- 124354-05-8(rac-(3R,4S)-4-azidooxan-3-amine)